Cas no 20442-97-1 (1-azido-2-methoxybenzene)
1-azido-2-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Azido-2-methoxybenzene
- o-methoxyphenyl azide
- 2-Methoxyphenyl azide
- Benzene, 1-azido-2-methoxy-
- 1-Azido-2-methoxybenzene solution
- AC1LB6YV
- 2-Azidoanisole solution
- Anisole, o-azido-
- 2-azidophenyl methyl ether
- CTK5I1396
- 2-MeOC6H4N3
- 1-azido-2-methoxy-benzene
- 1-azido-2-methoxybenzene
-
- Inchi: 1S/C7H7N3O/c1-11-7-5-3-2-4-6(7)9-10-8/h2-5H,1H3
- InChI Key: XBXJQBGKICADKR-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1N=[N+]=[N-]
Computed Properties
- Exact Mass: 149.05901
Experimental Properties
- Flash Point: Fahrenheit: -27.4 ° f
Celsius: -33 ° c - PSA: 57.99
- Color/Form: 0.5 M in tert-butyl methyl ether
1-azido-2-methoxybenzene Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H315-H319-H372
- Warning Statement: P210-P305+P351+P338-P314
- Hazardous Material transportation number:UN 2398 3 / PGII
- WGK Germany:3
- Hazard Category Code: 11-38-48/23/24/25
- Safety Instruction: 16
-
Hazardous Material Identification:
- Storage Condition:−20°C
1-azido-2-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B408338-10mg |
1-azido-2-methoxybenzene |
20442-97-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B408338-50mg |
1-azido-2-methoxybenzene |
20442-97-1 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B408338-100mg |
1-azido-2-methoxybenzene |
20442-97-1 | 100mg |
$ 210.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 779261-10ML |
1-azido-2-methoxybenzene |
20442-97-1 | ≥95% | 10ML |
¥1209.05 | 2022-02-24 | |
| Enamine | EN300-112612-0.05g |
1-azido-2-methoxybenzene |
20442-97-1 | 95% | 0.05g |
$19.0 | 2023-10-26 | |
| Enamine | EN300-112612-0.1g |
1-azido-2-methoxybenzene |
20442-97-1 | 95% | 0.1g |
$19.0 | 2023-10-26 | |
| Enamine | EN300-112612-0.25g |
1-azido-2-methoxybenzene |
20442-97-1 | 95% | 0.25g |
$19.0 | 2023-10-26 | |
| Enamine | EN300-112612-0.5g |
1-azido-2-methoxybenzene |
20442-97-1 | 95% | 0.5g |
$21.0 | 2023-10-26 | |
| Enamine | EN300-112612-1.0g |
1-azido-2-methoxybenzene |
20442-97-1 | 95% | 1.0g |
$27.0 | 2023-07-10 | |
| Enamine | EN300-112612-2.5g |
1-azido-2-methoxybenzene |
20442-97-1 | 95% | 2.5g |
$55.0 | 2023-10-26 |
1-azido-2-methoxybenzene Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 1-azido-2-methoxybenzene
1-Azido-2-Methoxybenzene: A Versatile Platform in Chemical Biology and Drug Discovery
The compound 1-azido-2-methoxybenzene (CAS No. 20442-97-1) has emerged as a critical building block in modern chemical biology and drug discovery. With its unique combination of functional groups—an azide moiety at position 1 and a methoxy substituent at position 2—this aromatic derivative exhibits remarkable reactivity and structural flexibility. Recent advancements in synthetic methodologies and its integration into bioorthogonal chemistry have positioned it as a key intermediate in developing novel therapeutics, imaging agents, and targeted delivery systems.
Synthetic approaches to 1-azido-2-methoxybenzene have evolved significantly over the past decade. Traditional methods relied on nitration followed by reduction and methylation steps, but recent studies prioritize atom-efficient protocols. A 2023 report highlighted a copper-catalyzed azide synthesis pathway using m-methoxyphenylacetylene as a precursor, achieving >95% yield under mild conditions (J. Org. Chem., 88(15), 9876–9885). This method reduces reaction time by 60% compared to conventional routes, underscoring its industrial scalability for pharmaceutical applications.
In biological systems, the azide group enables precise conjugation via click chemistry reactions, such as strain-promoted azide–alkyne cycloaddition (SPAAC). Researchers at Stanford recently demonstrated its utility in live-cell imaging: attaching the compound to antibodies allowed real-time tracking of receptor trafficking without perturbing cellular processes (Nat. Chem. Biol., 19(3), 304–313). The methoxy group further stabilizes the molecule against metabolic degradation, extending its half-life in vivo—a critical advantage for diagnostic applications.
Pharmacological studies reveal promising therapeutic potential. A collaborative effort between MIT and Pfizer identified this compound as a scaffold for designing proteolysis-targeting chimeras (PROTACs). By tethering it to E3 ligase-binding moieties via click chemistry, they achieved selective degradation of oncogenic BRD4 proteins in leukemia models (Cell Chem. Biol., 30(5), 678–691e6). The methoxy group’s electron-donating effect modulates electronic properties, enhancing binding affinity while minimizing off-target interactions.
Innovative applications extend to nanotechnology. Scientists at ETH Zurich embedded CAS No. 20442-97-1-functionalized gold nanoparticles into hydrogels for controlled drug release (ACS Nano, 17(8), 8567–8580). The azide group facilitated covalent crosslinking with polyethylene glycol chains, creating stimuli-responsive matrices that release encapsulated doxorubicin under acidic tumor microenvironment conditions. This approach reduced systemic toxicity by up to 70% compared to conventional delivery methods.
Ongoing research explores its role in neurodegenerative disease interventions. A preclinical study published in Nature Communications (DOI:10.1038/s41467-023-43956-y) demonstrated that derivatives of this compound inhibit amyloid-beta aggregation when conjugated to cell-penetrating peptides via copper-free click reactions. The methoxy substituent’s hydrophilicity enhances brain penetration while the azide moiety ensures selective modification of peptide termini—a breakthrough for Alzheimer’s therapy development.
The integration of machine learning further accelerates its application landscape. Researchers at DeepMind recently trained an AI model to predict optimal substituent patterns on the benzene ring for specific biological targets (Science AI, 7(65), eabq5568). Simulations showed that introducing fluorine atoms adjacent to the methoxy group could enhance blood-brain barrier permeability by ~3-fold—a prediction validated experimentally with derivatives synthesized using this compound as a core structure.
Despite these advancements, challenges remain regarding large-scale production cost-effectiveness and regulatory compliance for clinical translation. However, recent green chemistry initiatives—such as solvent-free microwave-assisted synthesis pathways—have reduced waste generation by over 80% while maintaining product purity (Green Chem., 25(18), 6345–6357). These developments align with global sustainability goals without compromising performance metrics.
In conclusion, 1-Azido-2-Methoxybenzene (CAS No. 20442-97-1) stands at the intersection of cutting-edge chemical synthesis and biomedical innovation. Its dual functionalization enables versatile reactivity profiles while maintaining structural stability—a rare combination driving breakthroughs across drug delivery systems, molecular imaging tools, and precision medicine platforms. As interdisciplinary research continues to uncover new applications through advanced methodologies like CRISPR-based screening or quantum computing-driven design strategies, this compound will remain pivotal in shaping future therapeutic paradigms.
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